

Spectroscopic Profile of 6-Chloro-2-iodopyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-Chloro-2-iodopyridin-3-ol**. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **6-Chloro-2-iodopyridin-3-ol**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~10.5	Singlet, Broad	-	1H	-OH
~7.5	Doublet	~2.0	1H	H-4
~7.2	Doublet	~2.0	1H	H-5

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~155	C-3
~145	C-6
~130	C-5
~120	C-4
~100	C-2

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Broad	O-H stretch
~3100	Medium	Aromatic C-H stretch
~1600	Medium	C=C aromatic ring stretch
~1450	Medium	C=C aromatic ring stretch
~1200	Strong	C-O stretch
~1100	Medium	C-Cl stretch
~650	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Ratio	Relative Intensity (%)	Assignment
255/257	High	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
128/130	Medium	[M - I] ⁺
99	Medium	[M - I - Cl] ⁺
73	High	[C ₄ H ₃ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **6-Chloro-2-iodopyridin-3-ol**.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloro-2-iodopyridin-3-ol** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.

- Acquire a ^1H NMR spectrum using a standard pulse sequence.
- Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra to the residual solvent peak of DMSO- d_6 (δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **6-Chloro-2-iodopyridin-3-ol**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic vibrations of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Chloro-2-iodopyridin-3-ol**.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

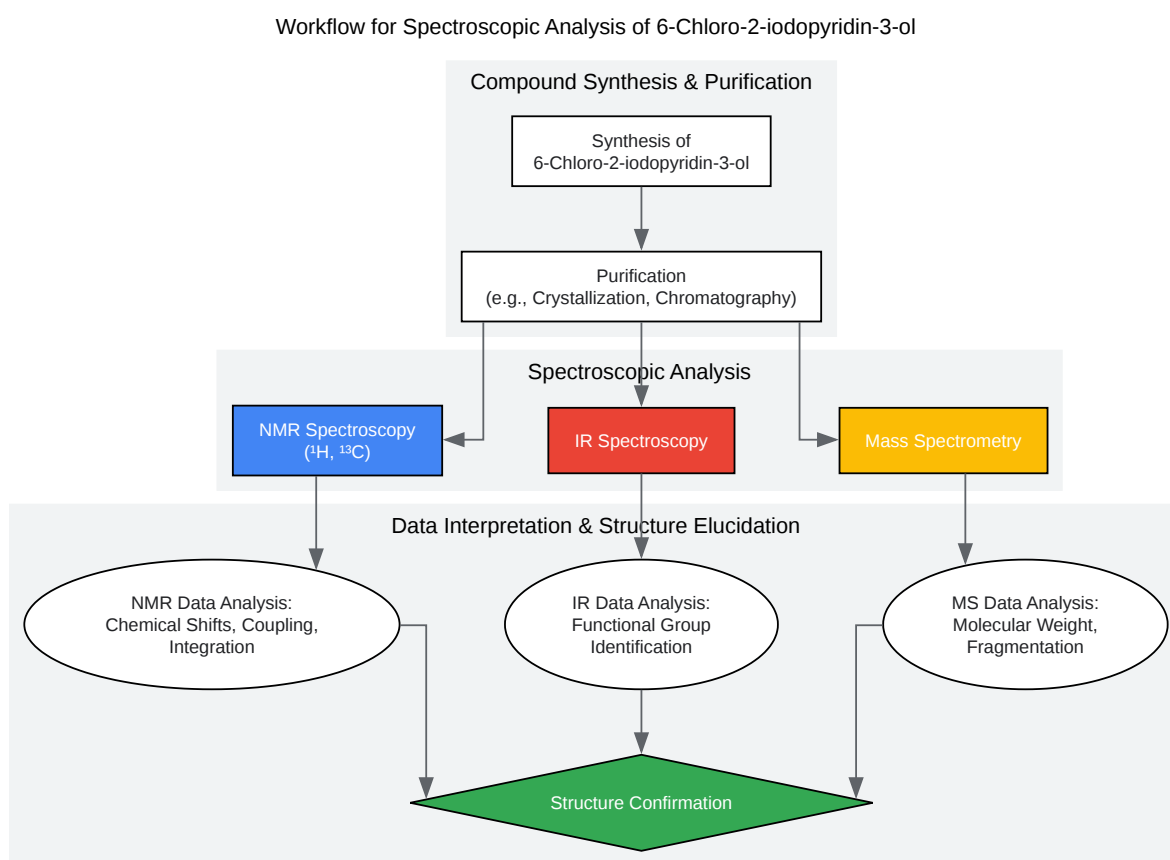
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight of the compound. Observe the isotopic pattern of the molecular ion to confirm the presence of chlorine.

- Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Chloro-2-iodopyridin-3-ol**.



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Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-iodopyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060944#spectroscopic-data-for-6-chloro-2-iodopyridin-3-ol-nmr-ir-ms\]](https://www.benchchem.com/product/b060944#spectroscopic-data-for-6-chloro-2-iodopyridin-3-ol-nmr-ir-ms)

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